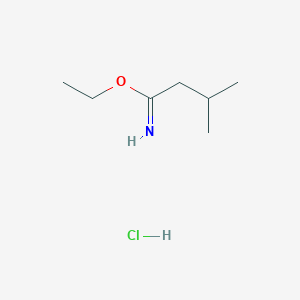
Ethyl 3-azido-2,2-difluoropropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-azido-2,2-difluoropropanoate: is an organic compound with the molecular formula C5H7F2N3O2 and a molecular weight of 179.13 g/mol . This compound is characterized by the presence of an azido group (-N3) and two fluorine atoms attached to the propanoate backbone. It is commonly used in organic synthesis and has applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 3-azido-2,2-difluoropropanoate can be synthesized through a multi-step process involving the introduction of the azido group and the fluorine atoms. One common method involves the reaction of ethyl 2,2-difluoro-3-hydroxypropanoate with a suitable azidating agent, such as sodium azide, under controlled conditions. The reaction typically requires a solvent like dimethylformamide (DMF) and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Safety measures are crucial due to the potentially hazardous nature of azides .
化学反応の分析
Types of Reactions: Ethyl 3-azido-2,2-difluoropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, to form corresponding substituted products.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, solvents like DMF or acetonitrile, and mild heating.
Reduction Reactions: Reducing agents like LiAlH4, solvents like ether or tetrahydrofuran (THF), and low temperatures.
Cycloaddition Reactions: Alkynes, copper(I) catalysts, solvents like water or ethanol, and room temperature.
Major Products Formed:
- Substituted products with various functional groups.
- Amines from reduction reactions.
- Triazoles from cycloaddition reactions .
科学的研究の応用
Ethyl 3-azido-2,2-difluoropropanoate has diverse applications in scientific research, including:
Biology: Employed in the study of biological systems, particularly in the development of bioorthogonal chemistry techniques for labeling and imaging biomolecules.
Medicine: Investigated for its potential use in drug discovery and development, especially in the design of novel pharmaceuticals with improved properties.
作用機序
The mechanism of action of ethyl 3-azido-2,2-difluoropropanoate involves the reactivity of the azido group and the fluorine atoms. The azido group can undergo cycloaddition reactions to form triazoles, which are valuable intermediates in various chemical and biological processes. The fluorine atoms contribute to the compound’s stability and reactivity, influencing its interactions with other molecules and its overall chemical behavior .
類似化合物との比較
- **Ethyl 3-az
Ethyl 3-azido-2-fluoropropanoate: Similar structure but with only one fluorine atom.
Ethyl 3-azido-2,2-dichloropropanoate: Similar structure but with chlorine atoms instead of fluorine.
特性
IUPAC Name |
ethyl 3-azido-2,2-difluoropropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3O2/c1-2-12-4(11)5(6,7)3-9-10-8/h2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLKILGZSJEIOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN=[N+]=[N-])(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(Methylsulfanyl)phenyl]-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2363335.png)

![N-(2-chloro-4-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2363338.png)
![6-ethyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2363340.png)
![N-(3-chloro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2363344.png)







![8-Butyl-12-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2363356.png)

